molecular formula C17H11FO2 B6364450 5-Fluoro-2-(naphthalen-1-yl)benzoic acid CAS No. 1184062-03-0

5-Fluoro-2-(naphthalen-1-yl)benzoic acid

Cat. No.: B6364450
CAS No.: 1184062-03-0
M. Wt: 266.27 g/mol
InChI Key: IJDCQYATHWILQT-UHFFFAOYSA-N
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Description

5-Fluoro-2-(naphthalen-1-yl)benzoic acid is an organic compound with the molecular formula C17H11FO2 It is a derivative of benzoic acid, where a fluorine atom is substituted at the 5th position and a naphthalen-1-yl group is attached at the 2nd position of the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(naphthalen-1-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluorobenzoic acid and 1-bromonaphthalene.

    Grignard Reaction: 1-Bromonaphthalene is reacted with magnesium in dry ether to form the corresponding Grignard reagent.

    Coupling Reaction: The Grignard reagent is then coupled with 5-fluorobenzoic acid under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(naphthalen-1-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

5-Fluoro-2-(naphthalen-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(naphthalen-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or modulation of receptor activity, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-1-yl)benzoic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.

    5-Chloro-2-(naphthalen-1-yl)benzoic acid: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

    5-Fluoro-2-(phenyl)benzoic acid: Contains a phenyl group instead of a naphthalen-1-yl group, affecting its overall properties.

Uniqueness

The presence of both the fluorine atom and the naphthalen-1-yl group in 5-Fluoro-2-(naphthalen-1-yl)benzoic acid makes it unique

Properties

IUPAC Name

5-fluoro-2-naphthalen-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO2/c18-12-8-9-15(16(10-12)17(19)20)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDCQYATHWILQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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